molecular formula C11H11NO2 B2399609 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile CAS No. 306979-60-2

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile

Cat. No.: B2399609
CAS No.: 306979-60-2
M. Wt: 189.214
InChI Key: UHZAHWXTMDSTLF-UHFFFAOYSA-N
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Description

4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile is a chemical compound with the empirical formula C11H11NO2 . It has a molecular weight of 189.21 .


Molecular Structure Analysis

The SMILES string for this compound is CC(Oc1ccc(cc1)C#N)C(C)=O . The IUPAC name is 4-(1-methyl-2-oxopropoxy)benzonitrile . The InChI code is 1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3 .


Physical and Chemical Properties Analysis

The melting point of this compound is between 74-76 degrees Celsius .

Scientific Research Applications

Synthesis and Intermediate Use

The compound 4-(1-Methyl-2-oxopropoxy)benzenecarbonitrile and its related structures are utilized predominantly in the field of organic synthesis, serving as intermediates for further chemical reactions. For instance, 4H-1,2-benzoxazines, bearing similarities to the core structure of the compound , have been synthesized for their potent applications as intermediates for oxygen-functionalized aromatic compounds. These heterocycles serve as precursors to functionalized o-quinone methides and multisubstituted phenols, demonstrating their utility in synthesizing complex organic molecules (Nakamura, Uchiyama, & Ohwada, 2003).

Sensing Applications

Another application of structurally similar compounds involves the synthesis of carbon nano particles modified glassy carbon electrodes, like the Cobalt (II) tetra methyl-quinoline oxy bridged phthalocyanine carbon nano particles. These are used for sensing nitrite, indicating the potential of such compounds in electrochemical sensing applications. The modified electrode shows enhanced electrocatalytic behavior, underlining the importance of these compounds in developing sensitive and selective sensors (Jilani et al., 2020).

Photopolymerization Processes

Moreover, derivatives of benzene-1,3-dicarbonitrile, which share a functional similarity with this compound, have been used as photosensitizers in photopolymerization processes. These structures have proven to be versatile, allowing access to photoinitiating systems for various types of polymerizations, highlighting the compound's relevance in materials science and 3D printing technologies (Tomal et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-(3-oxobutan-2-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)9(2)14-11-5-3-10(7-12)4-6-11/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZAHWXTMDSTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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